3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Description
This compound features a bicyclic thiazolo[4,3-d]pyrimidine-5,7-dione core substituted at position 3 with a 4-(2,3-dimethylphenyl)piperazine-1-carbonyl group and a methyl group at position 4. The thiazolo-pyrimidine scaffold is electron-deficient, enabling interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-11-5-4-6-13(12(11)2)23-7-9-24(10-8-23)18(26)16-14-15(21-28-16)17(25)22(3)19(27)20-14/h4-6H,7-10H2,1-3H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZSZFXAHWMFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C4C(=NS3)C(=O)N(C(=O)N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocyclic Systems
Thiazolo[4,3-d]pyrimidine-5,7-dione vs. Pyrrolo/Pyrazolo-Pyrimidine Derivatives
- Isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (4,6-dimethyl-) (): Shares the thiazolo-pyrimidine core but lacks the piperazine-carbonyl substituent.
- Pyrazolo[4,3-b:5,6]pyrido[2,3-d]pyrimidine-5,7-diones (): These analogues replace the thiazole ring with pyrazole and pyridine moieties, altering electronic properties. For example, 4-(2,4-dichlorophenyl)-3,6,8-trimethyl derivatives exhibit IR stretches at 1640 cm⁻¹ (C=O), similar to the target compound’s carbonyl vibrations .
Piperazine-Carbonyl Substituents
- 6-[4-(3,5-Dichloro-4-methylphenyl)piperazine-1-carbonyl]pyrimidine-2,4(1H,3H)-dione (): Features a pyrimidine-2,4-dione core with a piperazine-carbonyl group. The 3,5-dichloro-4-methylphenyl substituent introduces steric bulk and electronegativity, contrasting with the 2,3-dimethylphenyl group in the target compound. This difference may influence receptor affinity and metabolic stability .
- Pyrrolo[3,4-d]pyridazinone derivatives (): Contain arylpiperazine groups (e.g., phenyl or pyrimidyl) but lack the thiazolo-pyrimidine core.
Substituent Effects on Physicochemical Properties
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